1-(4-methoxyphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
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Overview
Description
The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It contains functional groups such as methoxyphenyl, piperazine, and pyrazolo[1,5-a]pyrazine .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques like NMR or X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties might include its molecular weight, melting point, and solubility .Scientific Research Applications
Chemical Synthesis and Characterization
A pivotal area of research involving the compound 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine concerns its synthesis and structural characterization. In the realm of chemical synthesis, derivatives similar to this compound, including pyrazole and pyrazolopyrimidine derivatives, have been synthesized and characterized to explore their potential biological activities. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives to screen for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's relevance in medicinal chemistry research (Hassan, Hafez, & Osman, 2014).
Biological and Pharmacological Investigations
Research extends into the biological and pharmacological applications of such compounds. Investigations into similar structures have elucidated their potential as bioactive molecules. For example, compounds with pyrazolo[1,5-a]pyrimidine substructures have been explored for their dopamine receptor partial agonist properties, demonstrating potential therapeutic applications in neuropsychiatric disorders. Möller et al. (2017) discovered high-affinity dopamine receptor partial agonists with pyrazolo[1,5-a]pyridine substructures, emphasizing the significance of structural motifs like 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine in drug discovery (Möller, Banerjee, et al., 2017).
Antimicrobial and Antifungal Properties
A noteworthy aspect of research on similar compounds is their antimicrobial and antifungal properties. Sharma et al. (2017) synthesized pyrazole-containing s-triazine derivatives, demonstrating their antimicrobial and antifungal activities against various microorganisms. This research suggests the potential utility of compounds like 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine in developing new antimicrobial agents (Sharma, Ghabbour, et al., 2017).
Mechanism of Action
Target of Action
These include receptors and enzymes involved in various disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
It is known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance
Biochemical Pathways
Given the broad range of targets associated with piperazine derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Given the broad range of potential targets, it is likely that the compound could have diverse effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-18-5-3-4-6-21(18)22-17-23-24(25-11-12-29(23)26-22)28-15-13-27(14-16-28)19-7-9-20(30-2)10-8-19/h3-12,17H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMVUCSQFCPDOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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